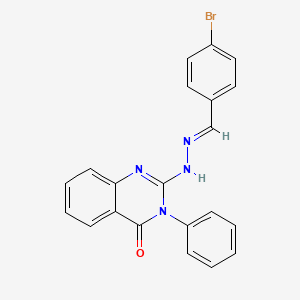

(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one

描述

属性

IUPAC Name |

2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-phenylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15BrN4O/c22-16-12-10-15(11-13-16)14-23-25-21-24-19-9-5-4-8-18(19)20(27)26(21)17-6-2-1-3-7-17/h1-14H,(H,24,25)/b23-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCASZXCBUAILD-OEAKJJBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN=CC4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N/N=C/C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one typically involves the following steps:

Formation of the hydrazone intermediate: This step involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

Cyclization: The hydrazone intermediate is then reacted with 2-phenyl-4H-quinazolin-4-one under acidic or basic conditions to form the final product.

Industrial Production Methods

化学反应分析

Types of Reactions

(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce hydrazine derivatives.

科学研究应用

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Antimicrobial Activity

Studies have shown that derivatives of quinazolinones, including (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one, possess significant antimicrobial properties. For instance:

- Compounds derived from quinazolinones have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- The structure-activity relationship indicates that modifications to the phenyl and hydrazine components can enhance antibacterial efficacy .

Anticancer Potential

Quinazolinone derivatives are known for their cytotoxic effects against cancer cell lines. Preliminary studies suggest that:

- This compound shows promise in inhibiting the growth of cancer cells.

- It may exert its effects by inducing apoptosis or inhibiting specific signaling pathways involved in tumor growth .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of quinazolinone derivatives, including this compound:

作用机制

The mechanism of action of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. Further research is needed to elucidate the exact mechanism of action for this compound.

相似化合物的比较

Comparison with Similar Compounds

Quinazolinone derivatives with hydrazone or styryl substituents at position 2 are widely studied for their pharmacological and photophysical properties. Below is a comparative analysis of key analogs:

Key Findings

Antiparasitic Activity : The nitrostyryl derivative (IC₅₀ = 0.021 µg/mL) outperforms the bromobenzylidene analog in antileishmanial activity due to stronger hydrogen bonding with Leishmania enzymes .

Photophysical Properties : Hydroxystyryl derivatives (e.g., compound 3d) exhibit superior luminescence (Φ = 5.3%) compared to brominated analogs, attributed to ESIPT mechanisms .

Antioxidant Activity: Quinazolinones with thioxo or disubstituted hydrazinyl groups (e.g., compound 14) show radical scavenging activity, but brominated derivatives lack direct antioxidant data .

Molecular Docking Insights

生物活性

(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one is a derivative of quinazoline that has garnered attention for its diverse biological activities. Quinazoline derivatives are known for their potential therapeutic effects, including anticancer, antibacterial, antifungal, and antiviral properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's structure features a quinazolinone core, which is critical for its biological activity. The presence of the bromobenzylidene hydrazine moiety enhances its interaction with biological targets, potentially increasing its efficacy.

Biological Activities

-

Anticancer Activity

- Quinazoline derivatives have been extensively studied for their anticancer properties. In particular, this compound has shown significant cytotoxic effects against various cancer cell lines.

- A study indicated that compounds similar to this quinazoline derivative exhibited IC50 values as low as 5 nM against cancer cell lines such as HepG2 and MCF-7, demonstrating potent inhibition of cell proliferation through mechanisms involving EGFR tyrosine kinase inhibition .

-

Antiviral Activity

- Research has demonstrated that quinazoline derivatives can inhibit viral replication. For example, compounds synthesized from similar structures were effective against several viruses, including herpes simplex virus and influenza viruses . The specific compound may exhibit similar antiviral properties due to its structural features.

- Antibacterial Activity

- Antifungal Activity

- Anti-inflammatory Activity

Table 1: Summary of Biological Activities of Quinazoline Derivatives

The biological activity of this compound is likely mediated through various mechanisms:

- EGFR Inhibition : Many quinazoline derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

- Interference with Viral Replication : The compound may disrupt viral life cycles by inhibiting viral enzymes or entry into host cells.

- Bacterial Cell Wall Disruption : Similar compounds have been shown to affect bacterial cell wall synthesis, leading to cell death.

常见问题

Q. What are the standard synthetic routes for (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one?

The compound is synthesized via condensation of hydrazine derivatives with aldehydes/ketones under acidic or basic catalysis. For example:

- Hydrazone formation : Refluxing 2-[(3-(4-chlorophenyl)-6-iodoquinazolin-4(3H)-one-2-yl)thio]acetylhydrazine with 4-bromoisatin in acidic medium yields the hydrazone linkage .

- Solvent optimization : Ethanol or methanol is often used to enhance reaction efficiency .

- Catalysts : Acidic media (e.g., HCl) or basic catalysts (e.g., NaHCO₃) are employed to facilitate imine bond formation .

Q. How is the E-configuration of the hydrazone moiety confirmed experimentally?

- X-ray crystallography : Resolves spatial arrangement (e.g., dihedral angles between quinazolinone and bromophenyl groups) .

- NMR spectroscopy : NOESY or ROESY experiments detect through-space coupling to validate stereochemistry .

- IR spectroscopy : Stretching frequencies for C=N bonds (~1600 cm⁻¹) and N–H bonds (~3200 cm⁻¹) confirm hydrazone formation .

Q. What analytical techniques are critical for purity assessment?

- HPLC-MS : Quantifies purity and detects byproducts (e.g., unreacted hydrazine or aldehydes) .

- Elemental analysis : Validates stoichiometry of C, H, N, and Br .

- Melting point consistency : Sharp melting points (±2°C) indicate high crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Temperature control : Reflux in ethanol (78°C) minimizes side reactions like hydrolysis .

- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., AlCl₃) to accelerate imine formation .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) may enhance solubility of aromatic intermediates .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Multi-technique validation : Cross-validate NMR, IR, and X-ray data to address ambiguities (e.g., overlapping proton signals) .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

- Single-crystal analysis : Resolve tautomeric or stereochemical uncertainties via crystallography .

Q. How can computational tools predict the compound’s pharmacokinetic properties?

- Molecular docking : Use MOE or AutoDock to simulate binding to targets like DNA topoisomerases .

- ADMET prediction : Software like SwissADME estimates solubility, permeability, and toxicity .

- QSAR modeling : Correlate substituent effects (e.g., bromine position) with bioactivity .

Q. What mechanistic insights explain the compound’s potential antimicrobial activity?

- Enzyme inhibition assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) using spectrophotometric methods .

- Membrane disruption studies : Use fluorescence probes (e.g., SYTOX Green) to assess cell membrane integrity .

- Resistance profiling : Compare MIC values against Gram-positive and Gram-negative strains per CLSI guidelines .

Q. How do steric and electronic effects influence the compound’s reactivity in further derivatization?

- Electron-withdrawing groups : The 4-bromo substituent deactivates the benzylidene ring, directing electrophilic attacks to meta positions .

- Steric hindrance : Bulky phenyl groups at position 3 limit nucleophilic substitution at the quinazolinone core .

- Substituent compatibility : Introduce functional groups (e.g., nitro, amino) via Pd-catalyzed cross-coupling .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Analog synthesis : Vary substituents on the quinazolinone (e.g., halogen replacement) and hydrazone moieties .

- Bioactivity screening : Test analogs against cancer cell lines (MTT assay) or microbial panels (disk diffusion) .

- Statistical analysis : Apply multivariate regression to identify critical substituents for activity .

Q. What theoretical frameworks guide the study of its electronic properties?

- Frontier molecular orbital (FMO) theory : Calculate HOMO-LUMO gaps to predict charge transfer interactions .

- Hammett constants : Quantify electronic effects of substituents on reaction rates .

- Molecular dynamics (MD) : Simulate solvent interactions to optimize solubility .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

- Parameter standardization : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict stoichiometry) .

- Byproduct identification : Use LC-MS to trace side products (e.g., oxidized hydrazines) .

- Catalyst recycling : Assess if residual catalysts inflate yields in some protocols .

Q. Why might biological activity vary across similar analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。